molecular formula C29H31N5O3 B298771 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide

Katalognummer B298771
Molekulargewicht: 497.6 g/mol
InChI-Schlüssel: GAWJJLUMQHXDAO-HZHRSRAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It belongs to the family of Janus kinase (JAK) inhibitors, which are known to target the JAK-STAT signaling pathway involved in immune responses.

Wirkmechanismus

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide exerts its pharmacological effects by selectively inhibiting the activity of JAK3, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. JAK3 is a key mediator of cytokine signaling, and its inhibition leads to the suppression of various pro-inflammatory cytokines involved in autoimmune diseases. 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide also inhibits the activity of JAK1, which is involved in the signaling of multiple cytokines, including interleukin-6 and interferon-gamma.
Biochemical and Physiological Effects:
2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has been shown to reduce the clinical symptoms of various autoimmune diseases, including joint inflammation, skin lesions, and bowel inflammation. It has also been shown to reduce the levels of pro-inflammatory cytokines in the blood and tissues of patients with autoimmune diseases. 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has been shown to have a favorable safety profile, with no significant adverse effects observed in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has several advantages for laboratory experiments, including its high potency, selectivity, and specificity for JAK3. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has some limitations for laboratory experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Zukünftige Richtungen

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has shown promising results in clinical trials for various autoimmune diseases, and several ongoing studies are investigating its potential for other indications, including graft-versus-host disease, multiple sclerosis, and alopecia areata. Future research may focus on optimizing the dosing and administration of 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide, as well as exploring its potential in combination with other immunomodulatory agents. Additionally, further research may be needed to fully understand the long-term safety and efficacy of 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide in different patient populations.

Synthesemethoden

The synthesis of 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide involves several steps, including the reaction of 4-(cyclopentylamino)-3-nitrobenzoic acid with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde, followed by the coupling of the resulting intermediate with 2,4-dimethylphenylacetic acid. The final product is obtained by the addition of cyanide ion to the amide group. The synthesis of 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has been optimized for high yield and purity, and various analytical techniques have been employed to confirm its identity and purity.

Wissenschaftliche Forschungsanwendungen

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, a key regulator of immune responses, and thereby suppress the production of pro-inflammatory cytokines such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma. 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has also been shown to promote the expansion of regulatory T cells, which are known to play a critical role in maintaining immune tolerance and preventing autoimmunity.

Eigenschaften

Produktname

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide

Molekularformel

C29H31N5O3

Molekulargewicht

497.6 g/mol

IUPAC-Name

(E)-2-cyano-3-[1-[4-(cyclopentylamino)-3-nitrophenyl]-2,5-dimethylpyrrol-3-yl]-N-(2,4-dimethylphenyl)prop-2-enamide

InChI

InChI=1S/C29H31N5O3/c1-18-9-11-26(19(2)13-18)32-29(35)23(17-30)15-22-14-20(3)33(21(22)4)25-10-12-27(28(16-25)34(36)37)31-24-7-5-6-8-24/h9-16,24,31H,5-8H2,1-4H3,(H,32,35)/b23-15+

InChI-Schlüssel

GAWJJLUMQHXDAO-HZHRSRAPSA-N

Isomerische SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC(=C(C=C3)NC4CCCC4)[N+](=O)[O-])C)/C#N)C

SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)NC4CCCC4)[N+](=O)[O-])C)C#N)C

Kanonische SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)NC4CCCC4)[N+](=O)[O-])C)C#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.